Tipranavirbeta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tipranavirbeta-D-Glucuronide is a metabolite of Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV-1 infections. This compound is formed when Tipranavir undergoes glucuronidation, a process where glucuronic acid is added to the molecule, enhancing its solubility and facilitating its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tipranavirbeta-D-Glucuronide typically involves the glucuronidation of Tipranavir. This process can be carried out using uridine 5’-diphospho-glucuronic acid (UDPGA) as a glucuronide donor and uridine diphosphate-glucuronosyltransferase (UGT) enzymes as catalysts . The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, typically around pH 7.4 .
Industrial Production Methods: Industrial production of this compound may involve biocatalysis using whole-cell systems or isolated enzymes. The use of recombinant UGT enzymes expressed in microbial hosts can enhance the efficiency and yield of the glucuronidation process . Additionally, optimizing reaction conditions such as temperature, pH, and substrate concentration is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Tipranavirbeta-D-Glucuronide primarily undergoes phase II metabolic reactions, specifically glucuronidation. This process involves the addition of glucuronic acid to the parent compound, Tipranavir .
Common Reagents and Conditions: The glucuronidation reaction requires UDPGA as the glucuronide donor and UGT enzymes as catalysts . The reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C) .
Major Products: The major product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its parent compound, Tipranavir, facilitating its excretion from the body .
Applications De Recherche Scientifique
Tipranavirbeta-D-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used to study the metabolism and excretion of Tipranavir in the body . Additionally, it serves as a reference compound in the development of analytical methods for detecting and quantifying Tipranavir and its metabolites in biological samples . In the field of drug development, understanding the formation and behavior of glucuronides like this compound is crucial for predicting drug-drug interactions and optimizing pharmacokinetic properties .
Mécanisme D'action
The mechanism of action of Tipranavirbeta-D-Glucuronide involves its role as a metabolite of Tipranavir. Tipranavir itself is a non-peptidic protease inhibitor that targets the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins and the formation of mature virions . The glucuronidation of Tipranavir to form this compound enhances the solubility and excretion of the drug, thereby aiding in its clearance from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Tipranavirbeta-D-Glucuronide include other glucuronides formed from protease inhibitors used in HIV treatment, such as Darunavirbeta-D-Glucuronide and Atazanavirbeta-D-Glucuronide .
Uniqueness: This compound is unique due to its formation from Tipranavir, a non-peptidic protease inhibitor with a distinct resistance profile against HIV-1 . Unlike other protease inhibitors, Tipranavir is effective against a wide range of drug-resistant HIV strains, making its glucuronide metabolite particularly significant in the context of multidrug-resistant HIV treatment .
Propriétés
Formule moléculaire |
C37H41F3N2O11S |
---|---|
Poids moléculaire |
778.8 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-6-[[6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47) |
Clé InChI |
ODSCYUCOVFARRF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.